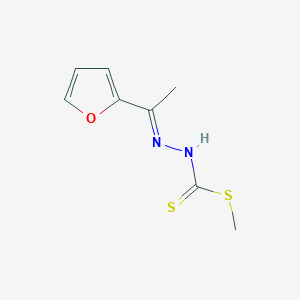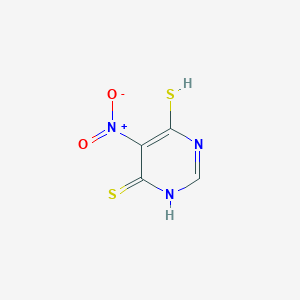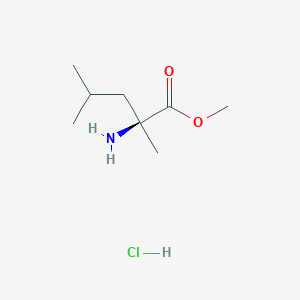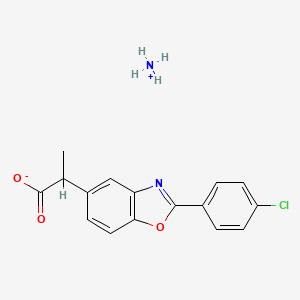
Benoxaprofen ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benoxaprofen ammonium is a derivative of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. Benoxaprofen was marketed under the brand names Opren in the United Kingdom and Europe, and Oraflex in the United States. It was withdrawn from the market in 1982 due to severe adverse effects, including fatal cholestatic jaundice .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benoxaprofen involves the reaction of 4-chlorobenzoyl chloride with 2-aminophenol to form 2-(4-chlorophenyl)benzoxazole. This intermediate is then reacted with methyl acrylate in the presence of a base to yield benoxaprofen . The ammonium salt of benoxaprofen can be prepared by neutralizing benoxaprofen with ammonium hydroxide .
Industrial Production Methods
Industrial production of benoxaprofen follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The crystallization and purification steps are crucial to obtain the desired polymorphic form of benoxaprofen .
Analyse Chemischer Reaktionen
Types of Reactions
Benoxaprofen undergoes various chemical reactions, including:
Oxidation: Benoxaprofen can be oxidized to form benoxaprofen sulfoxide and benoxaprofen sulfone.
Reduction: Reduction of benoxaprofen can yield benoxaprofen alcohol.
Substitution: Benoxaprofen can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Benoxaprofen sulfoxide, benoxaprofen sulfone.
Reduction: Benoxaprofen alcohol.
Substitution: Various substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Benoxaprofen ammonium has been studied for its anti-inflammatory and analgesic properties. It has shown potent activity in reducing inflammation and pain in animal models . Additionally, benoxaprofen has been investigated for its potential use in treating conditions like arthritis and other inflammatory diseases .
Wirkmechanismus
Benoxaprofen exerts its effects by inhibiting the enzyme acetyl-CoA acetyltransferase, which plays a role in the inflammatory process . Unlike other NSAIDs, benoxaprofen does not significantly inhibit prostaglandin synthesis but modifies leucocyte function, particularly the migration of monocytes . This unique mechanism contributes to its anti-inflammatory and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: Another NSAID of the propionic acid class, commonly used for pain relief and inflammation.
Naproxen: An NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: Another propionic acid derivative with anti-inflammatory effects.
Uniqueness
Benoxaprofen is unique due to its distinct mechanism of action, which involves modifying leucocyte function rather than inhibiting prostaglandin synthesis . This differentiates it from other NSAIDs like ibuprofen and naproxen, which primarily inhibit cyclooxygenase enzymes .
Eigenschaften
CAS-Nummer |
70062-36-1 |
|---|---|
Molekularformel |
C16H15ClN2O3 |
Molekulargewicht |
318.75 g/mol |
IUPAC-Name |
azanium;2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate |
InChI |
InChI=1S/C16H12ClNO3.H3N/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10;/h2-9H,1H3,(H,19,20);1H3 |
InChI-Schlüssel |
DNGLOBZMXKFACM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)[O-].[NH4+] |
Verwandte CAS-Nummern |
51234-28-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one](/img/structure/B15213443.png)
![2-[(Benzyloxy)methyl]-5-nitro-1,2-dihydropyridazine-3,4-dione](/img/structure/B15213444.png)
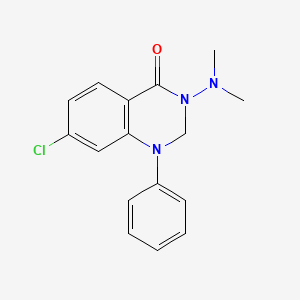
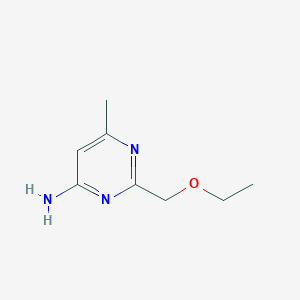
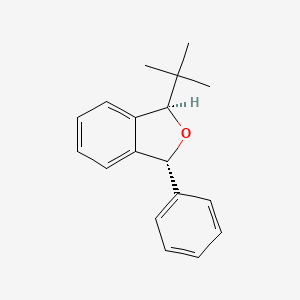
![5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole](/img/structure/B15213466.png)
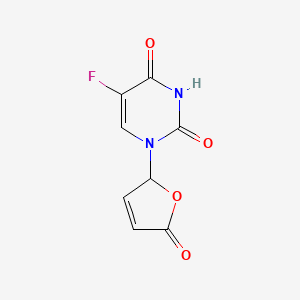
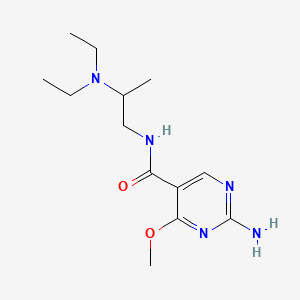
![Isobenzofuran, 1,3-dihydro-5-[(2-propynyloxy)methyl]-](/img/structure/B15213485.png)
![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)

